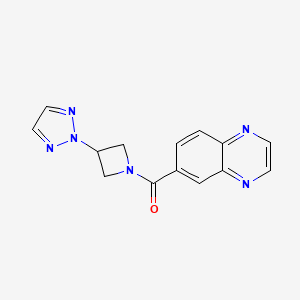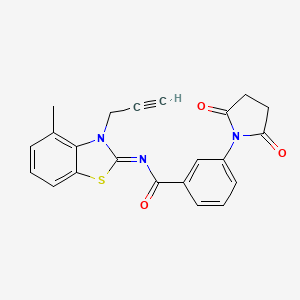![molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0](/img/structure/B2618554.png)
2-[Ethyl-(2-methoxyphenyl)amino]ethanol
Overview
Description
2-[Ethyl-(2-methoxyphenyl)amino]ethanol, also known as 'Etomidate,' is a potent anesthetic agent that has been widely used in clinical practice for several decades. It belongs to the class of imidazole-based anesthetics and is commonly used for induction and maintenance of anesthesia during surgical procedures.
Scientific Research Applications
1. Role in Sympathomimetic Activity
A study by Lands, Ludueña, and Buzzo (1967) explored the structural modification of related compounds, noting that changes in sympathomimetic activity occur with the addition of methyl or ethyl groups. Their research provides insight into how similar structural modifications might influence the activity of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, particularly in differentiating β-receptor populations in various tissues (Lands, Ludueña, & Buzzo, 1967).
2. Synthesis and Antibacterial Activities
Li-fen (2011) synthesized a compound structurally similar to 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, examining its antibacterial activities. The study demonstrates how structural analogs of this compound could have potential antibacterial properties, particularly when complexed with certain metals (Li-fen, 2011).
3. Transformation in Chemical Reactions
Kakimoto et al. (1982) studied the reaction of a related compound, transforming it into different derivatives. This research provides a basis for understanding how 2-[Ethyl-(2-methoxyphenyl)amino]ethanol might behave under similar chemical conditions and potentially form various useful derivatives (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
4. Potential Use in Peptide Chemistry
The study by Chantreux et al. (1984) discussed the use of a similar phosphino group in peptide chemistry. This suggests that compounds like 2-[Ethyl-(2-methoxyphenyl)amino]ethanol might have applications in synthesizing or modifying peptides, particularly as a protecting group (Chantreux, Gamet, Jacquier, & Verducci, 1984).
5. Optical Power Limiting Applications
Rajashekar et al. (2013) synthesized novel materials, including one similar to 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, for optical power limiting applications. This indicates potential for 2-[Ethyl-(2-methoxyphenyl)amino]ethanol in the field of photonics and optoelectronics (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).
properties
IUPAC Name |
2-(N-ethyl-2-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUJMYIOZCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl-(2-methoxyphenyl)amino]ethanol | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)
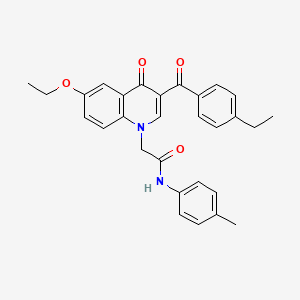
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)
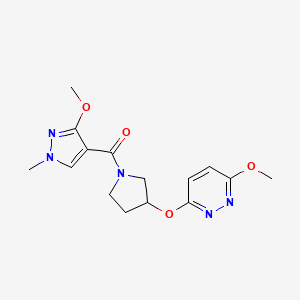
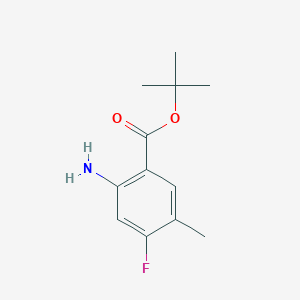
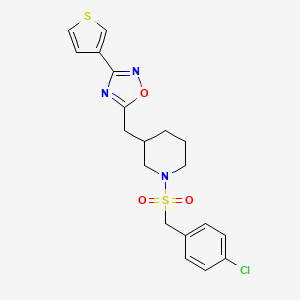

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpropanamide](/img/structure/B2618482.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2618483.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2618488.png)
![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)
